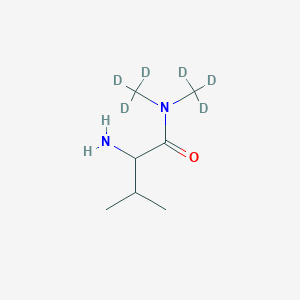
Prostaglandin E2-d4-1-glyceryl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PGE2-d4-1-glyceryl ester contains four deuterium atoms at the 2, 2/', 3, and 3/' positions. It is intended for use as an internal standard for the quantification of PGE2-1-glyceryl ester by GC- or LC-mass spectrometry. 2-Arachidonoyl glycerol (2-AG) has been isolated from porcine brain, and has been characterized as the natural endocannabinoid ligand for the CB1 receptor. Incubation of 2-AG with COX-2 and specific prostaglandin H2 (PGH2) isomerases in cell cultures and isolated enzyme preparations results in prostaglandin glycerol ester formation. The biosynthesis of PGH, PGD, PGE, PGF, and TXA-2-glyceryl ester compounds have all been documented. The 2-glyceryl ester moiety equilibrates rapidly (within minutes) with the more stable 1-glyceryl ester, producing a 10:90 2:1-glyceryl ester mixture in typical aqueous media. While the stability and metabolism of these prostaglandin products has been investigated, little is known about their intrinsic biological activity.
Aplicaciones Científicas De Investigación
Ocular Studies
Prostaglandin E2 (PGE2)-2-glyceryl ester has been studied for its effects on intraocular pressure. Research indicates that stable analogs of PGE2-glyceryl ester can substantially lower intraocular pressure in animal models. This suggests the presence of a PGE2-glyceryl ester-specific recognition site in the eye, highlighting its potential in ocular therapeutics (Woodward, Poloso, & Wang, 2016).
Cellular Signaling
PGE2 glyceryl ester acts as an endogenous agonist of the nucleotide receptor P2Y6, involved in several biological actions like macrophage activation and synaptic plasticity. It mobilizes Ca2+ and activates protein kinase C and ERK, suggesting the involvement of a G protein-coupled receptor (Brüser et al., 2017).
Metabolism and Stability
Studies on the metabolism of prostaglandin glycerol esters (PG-Gs) and prostaglandin ethanolamides (PG-EAs) provide insights into their pharmacological properties. PGE2-G is rapidly hydrolyzed in rat plasma but shows more stability in human plasma. These findings suggest that PG-like compounds derived from endocannabinoids may have systemic actions in humans and highlight differences in species-specific metabolism (Kozak et al., 2001).
Calcium Mobilization and Signal Transduction
The glyceryl ester of PGE2, PGE2-G, triggers rapid Ca2+ accumulation and activates signal transduction pathways in certain cell types. This indicates that PGE2-G has distinct cellular activities compared to other prostaglandin compounds, and these responses are independent of its hydrolysis to PGE2 (Nirodi et al., 2004).
Binding Sites and Receptor Interaction
Research has mapped the binding sites of PGE2 glyceryl ester in the nucleotide receptor P2Y6, uncovering the evolutionary design of the ligand-binding pocket. This work contributes to understanding the convergent signaling of chemically diverse agonists like UDP and PGE2-G (Zimmermann et al., 2022).
Propiedades
Nombre del producto |
Prostaglandin E2-d4-1-glyceryl ester |
|---|---|
Fórmula molecular |
C23H34D4O7 |
Peso molecular |
430.6 |
InChI |
InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-20,22,24-26,28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,22+/m0/s1/i8D2,11D2 |
Clave InChI |
RJXVYMMSQBYEHN-OJBVHVGOSA-N |
SMILES |
O=C1[C@H](C/C=CCC([2H])([2H])C([2H])([2H])C(OCC(CO)O)=O)[C@@H](/C=C/[C@@H](O)CCCCC)[C@H](O)C1 |
Sinónimos |
PGE2-d4-1-glyceryl ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



